5-Amino-1-cyclohexyl-1H-pyrazol-3-ol
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Overview
Description
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . It is a solid compound that is used primarily in research settings. The compound is characterized by the presence of an amino group, a cyclohexyl group, and a pyrazol-3-ol moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production .
Chemical Reactions Analysis
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. The pyrazol-3-ol moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol can be compared with other similar compounds, such as:
5-Amino-1-methyl-1H-pyrazole: This compound has a similar pyrazole structure but with a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
5-Amino-1-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
3-amino-2-cyclohexyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUESZJRGGBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353429 |
Source
|
Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-86-7 |
Source
|
Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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